4-Phenyl-2-pyrrolidone
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenyl-2-pyrrolidone derivatives often involves reactions with benzalmalonate and related compounds, producing adducts as diastereoisomeric mixtures. The structural characterization of these compounds is typically carried out using IR and NMR spectroscopy, with X-ray structural analysis determining the configurations of the stereoisomers. The pyrrolidone ring in these compounds exhibits an envelope conformation, which is significant for its chemical behavior and interactions (Berestovitskaya et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Phenyl-2-pyrrolidone and its derivatives plays a crucial role in their chemical reactivity and physical properties. Techniques such as IR, 1H, and 13C NMR spectroscopy, along with X-ray structural analysis, are employed to elucidate their structure. These analyses reveal the envelope conformation of the pyrrolidone ring and the supramolecular structures formed by intermolecular hydrogen bonds and π-π interactions, contributing to the compound's stability and reactivity.
Chemical Reactions and Properties
4-Phenyl-2-pyrrolidone undergoes various chemical reactions, including those with benzalmalonate and analogs, leading to the formation of adducts. The reaction mechanisms involve N-nucleophilic attack, showcasing the compound's reactivity towards different chemical groups. The formation of diastereoisomeric mixtures and the presence of envelope conformation in the pyrrolidone ring are key aspects of its chemical behavior (Berestovitskaya et al., 2009).
Scientific Research Applications
Cancer Research : 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, related to 4-Phenyl-2-pyrrolidone, have shown potential as potent p53-MDM2 inhibitors. These compounds exhibit selectivity for certain cell lines, offering a valuable scaffold for cancer drug development (Zhou et al., 2017).
Neurological Applications : Pyrrolidone derivatives, including 4-Phenyl-2-pyrrolidone, have shown potential in neuroprotection, memory enhancement, and antiepileptic effects. These properties suggest a future in clinical indications for neurological conditions (Shorvon, 2001).
Neurotropic Activity : Phenylpyrrolidone-2 derivatives exhibit neurotropic activity, affecting motor activity, muscle tone, and body temperature. Specifically, 4-phenyl-pyrrolidone-2 has been noted for its high activity in this area (Khaunina, 1978).
Anticonvulsant Drug Potential : 4-phenylpiracetam, a compound related to 4-Phenyl-2-pyrrolidone, shows high biological activity and potential as an anticonvulsant drug (Bobkov et al., 1983).
Drug Synthesis Applications : Pyrrolidone hydrotribromide (PHT), related to 4-Phenyl-2-pyrrolidone, is a bromination reagent for unsaturated ketone compounds, offering higher yield and moderated situations compared to other reagents (Hong-quan, 2010).
Antispasmodic Activity : 4-phenylpyrrolidone-2-acetamides, related to 4-Phenyl-2-pyrrolidone, show potential antispasmodic activity and lower toxicity in pharmacological applications (Glozman et al., 1980).
Polyimide Film Production : Novel polyimides synthesized from pyridine-containing diamines, related to 4-Phenyl-2-pyrrolidone, show exceptional thermal and mechanical properties, suggesting applications in materials science (Yan et al., 2011).
Transdermal Drug Delivery : Certain pyrrolidone derivatives enhance the transdermal delivery of drugs, demonstrating their significance in pharmaceutical formulations (Sasaki et al., 1988).
Neurotoxin Synthesis : 4-Phenyl-2-pyrrolidone has been used in the synthesis of deuterated analogues of the neurotoxin MPTP, highlighting its role in neurotoxicology research (Mabic & Castagnoli, 1996).
Safety And Hazards
properties
IUPAC Name |
4-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923118 | |
Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-2-pyrrolidone | |
CAS RN |
1198-97-6 | |
Record name | 4-Phenyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylpyrrolidone-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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